molecular formula C11H8ClNO5 B3054876 4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one CAS No. 62252-29-3

4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one

Cat. No.: B3054876
CAS No.: 62252-29-3
M. Wt: 269.64 g/mol
InChI Key: GHFHDXKEIJJCFT-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one is a heterocyclic compound with the molecular formula C11H8ClNO5.

Preparation Methods

The synthesis of 4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-chloro-3-ethoxy-1H-isochromen-1-one using nitric acid under controlled conditions. The reaction conditions often require a solvent such as acetic acid and a temperature range of 0-5°C to ensure the selective nitration at the 7-position .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under basic conditions.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, bases like sodium hydroxide for substitution, and oxidizing agents for oxidation. Major products formed from these reactions include 4-amino-3-ethoxy-7-nitro-1H-isochromen-1-one, 4-thio-3-ethoxy-7-nitro-1H-isochromen-1-one, and 4-chloro-3-carboxy-7-nitro-1H-isochromen-1-one .

Scientific Research Applications

4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a ligand in biomolecular interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chloro and ethoxy groups may also contribute to its binding affinity with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-3-ethoxy-7-nitro-1H-isochromen-1-one include:

Properties

IUPAC Name

4-chloro-3-ethoxy-7-nitroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO5/c1-2-17-11-9(12)7-4-3-6(13(15)16)5-8(7)10(14)18-11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFHDXKEIJJCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50489280
Record name 4-Chloro-3-ethoxy-7-nitro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62252-29-3
Record name 4-Chloro-3-ethoxy-7-nitro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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